β3-Adrenoceptor Selectivity: Vibegron's Chiral Core Outperforms Mirabegron by >15-fold in Functional cAMP Assays
In a direct head-to-head comparison using CHO-K1 cells expressing human β1-, β2-, and β3-adrenoceptors, Vibegron (incorporating the (S)-acid moiety) exhibited β3-selectivity ratios of >7,937-fold over β1-AR and >7,937-fold over β2-AR. In contrast, Mirabegron showed only 517-fold selectivity over β1-AR and 496-fold over β2-AR under identical conditions [1].
| Evidence Dimension | β3-Adrenoceptor selectivity ratio vs β1-AR and β2-AR |
|---|---|
| Target Compound Data | >7,937-fold (vs β1-AR); >7,937-fold (vs β2-AR) |
| Comparator Or Baseline | Mirabegron: 517-fold (vs β1-AR); 496-fold (vs β2-AR) |
| Quantified Difference | >15-fold higher selectivity vs β1-AR; >16-fold higher selectivity vs β2-AR |
| Conditions | CHO-K1 cells expressing human β1-, β2-, β3-ARs (0.1 μg plasmid DNA/well); cAMP accumulation assay; EC50 comparison |
Why This Matters
Superior β3-selectivity reduces the likelihood of off-target cardiovascular effects mediated by β1-/β2-ARs, making this compound essential for developing safer OAB therapies.
- [1] Yamamoto S, et al. Vibegron shows high selectivity and potent agonist activity for β3-adrenoceptors, irrespective of receptor density. PLoS ONE 2023; 18(9): e0290685. Table 1. Available at: https://pmc.ncbi.nlm.nih.gov/articles/PMC10473532/table/pone.0290685.t001/ View Source
